molecular formula C10H17NO4 B14824252 ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate

ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate

Cat. No.: B14824252
M. Wt: 215.25 g/mol
InChI Key: PBLMVNIYBQCBSI-VOTSOKGWSA-N
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Description

Ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an ester functional group, which is derived from the reaction between an acid and an alcohol. The compound has a unique structure that includes an ethoxycarbonyl group and a methylamino group attached to a but-2-enoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate typically involves the esterification of an appropriate carboxylic acid with an alcohol. One common method is the reaction of ethyl 4-aminobut-2-enoate with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like ammonia (NH₃) or primary amines can react with the ester group under mild conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The molecular pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobut-2-enoate: Similar structure but lacks the ethoxycarbonyl group.

    Methyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (E)-4-[carbamoyl(methyl)amino]but-2-enoate: Similar structure but with a carbamoyl group instead of an ethoxycarbonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (E)-4-[ethoxycarbonyl(methyl)amino]but-2-enoate

InChI

InChI=1S/C10H17NO4/c1-4-14-9(12)7-6-8-11(3)10(13)15-5-2/h6-7H,4-5,8H2,1-3H3/b7-6+

InChI Key

PBLMVNIYBQCBSI-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/CN(C)C(=O)OCC

Canonical SMILES

CCOC(=O)C=CCN(C)C(=O)OCC

Origin of Product

United States

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